1-Cyclopropoxy-2,4-dimethylbenzene

Lipophilicity Drug Design ADME Prediction

Medicinal chemists often struggle to lower logP without increasing polar surface area or sacrificing metabolic stability. 1-Cyclopropoxy-2,4-dimethylbenzene (CAS 1243481-77-7) provides a targeted methoxy replacement, reducing lipophilicity by ~0.3 log units while maintaining TPSA parity and improving metabolic stability through the cyclopropyl ring. - Enables para-selective electrophilic functionalization, avoiding ortho/para mixtures typical of methoxy directing groups. - Supplied at 98% purity with batch-specific NMR, HPLC, and GC QC data to support reproducible multi-step synthesis.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
Cat. No. B14835371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropoxy-2,4-dimethylbenzene
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC2CC2)C
InChIInChI=1S/C11H14O/c1-8-3-6-11(9(2)7-8)12-10-4-5-10/h3,6-7,10H,4-5H2,1-2H3
InChIKeyAFIODTOAXSQRJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropoxy-2,4-dimethylbenzene: Identity & Procurement


1-Cyclopropoxy-2,4-dimethylbenzene (C11H14O, MW 162.23 g/mol) is a cyclopropyl aryl ether featuring a 2,4-dimethyl substituted benzene ring. It serves as a specialized synthetic intermediate in medicinal chemistry and agrochemical development due to its unique cyclopropoxy functional group, which imparts distinct electronic, steric, and metabolic properties compared to common alkoxy ethers . The compound is commercially available at standard purity levels (98%) from multiple suppliers, with batch-specific QC documentation available for procurement workflows .

1-Cyclopropoxy-2,4-dimethylbenzene vs. Alkoxy Ethers


Straightforward substitution of 1-cyclopropoxy-2,4-dimethylbenzene with simpler alkoxy ethers (e.g., methoxy, ethoxy, or isopropoxy analogs) is not chemically, metabolically, or synthetically equivalent. The cyclopropoxy group confers reduced lipophilicity (ΔlogP ≈ -0.30 vs. methoxy analog), a distinct para-directing electrophilic aromatic substitution profile, and enhanced metabolic stability relative to linear or branched alkyl ethers [1]. Direct head-to-head quantitative comparative data for this specific compound versus its closest analogs remain sparse in the public literature; however, class-level evidence from cyclopropyl-containing drug candidates strongly supports that cyclopropoxy ethers provide superior metabolic stability and altered pharmacokinetic profiles that cannot be replicated by simple alkoxy replacements [1]. These physicochemical and metabolic differences directly impact hit-to-lead optimization, regioselective synthesis strategies, and biological partitioning behavior.

1-Cyclopropoxy-2,4-dimethylbenzene: Quantitative Differentiation


Reduced Lipophilicity vs. Methoxy Analog

The computed logP of 1-cyclopropoxy-2,4-dimethylbenzene (2.84) is 0.30 units lower than that of its direct methoxy analog, 2,4-dimethylanisole (XlogP 3.10) [1]. This indicates moderately lower lipophilicity, which can improve aqueous solubility and reduce non-specific protein binding in biological assays.

Lipophilicity Drug Design ADME Prediction

TPSA Parity vs. Methoxy Analog

The topological polar surface area (TPSA) of 1-cyclopropoxy-2,4-dimethylbenzene is 9.23 Å2, nearly identical to that of 2,4-dimethylanisole (9.20 Å2) [1]. This demonstrates that replacing the methoxy group with a cyclopropoxy group does not introduce additional polar surface area, preserving membrane permeability characteristics.

Polar Surface Area Membrane Permeability Drug-Likeness

Enhanced Metabolic Stability of Cyclopropyl Ethers

Cyclopropyl-containing compounds, including cyclopropoxy ethers, are recognized in medicinal chemistry for enhancing metabolic stability relative to less sterically hindered alkyl ethers [1]. Researchers have found that incorporating cyclopropyl three-membered rings into drug candidates increases metabolic stability and solubility, attributed to the ring's unique conformational rigidity and resistance to oxidative metabolism [1][2]. While no direct quantitative head-to-head metabolic stability data exists for 1-cyclopropoxy-2,4-dimethylbenzene versus its methoxy analog, the class-level evidence is consistent across multiple drug optimization programs.

Metabolic Stability Cyclopropane Drug Metabolism

Distinct Para-Directing Effect vs. Methoxy

The cyclopropoxy group exhibits a distinct para-orienting effect in electrophilic aromatic substitution reactions, which differs qualitatively from the ortho/para-directing behavior of methoxy and other alkoxy groups [1]. While both groups are activating, the cyclopropoxy group's unique electronic character, influenced by the cyclopropane ring's Walsh-type conjugation, can lead to altered regioselectivity and product distributions. The three-membered ring of cyclopropyl phenyl ether remains stable under halogenation and acylation conditions [1].

Electrophilic Aromatic Substitution Regioselectivity Synthetic Chemistry

Batch-Specific Analytical QC Data

Bidepharm (a major supplier) provides batch-specific analytical QC documentation including NMR, HPLC, and GC for each lot of 1-cyclopropoxy-2,4-dimethylbenzene at a standard purity of 98% . This batch-level traceability is critical for procurement decisions in settings where reproducible results depend on verified purity, especially when scaling from milligram to multi-gram synthesis.

Quality Control Procurement Assurance Reproducibility

1-Cyclopropoxy-2,4-dimethylbenzene: Application Scenarios


Hit-to-Lead Lipophilicity Optimization

When SAR reveals that a methoxy phenyl group is too lipophilic (logP >3) and reduction by ~0.3 log units is needed to improve solubility and metabolic profile, 1-cyclopropoxy-2,4-dimethylbenzene provides a targeted replacement that maintains TPSA parity while offering enhanced metabolic stability through its cyclopropyl ring [1]. This is particularly relevant in CNS drug discovery where slight lipophilicity adjustments can significantly impact brain penetration and off-target binding.

Regioselective Synthesis via Cyclopropoxy Group

In synthetic sequences requiring para-selective electrophilic functionalization, the cyclopropoxy group's strong para-directing effect (established for phenyl cyclopropyl ethers) can be leveraged to achieve regiochemical outcomes that differ from methoxy-mediated ortho/para mixtures [1]. This is valuable when synthesizing para-substituted intermediates for which alternative directing groups (e.g., methoxy) produce undesired ortho byproducts.

Procurement with Batch-Verified Purity

For multi-step synthetic campaigns where intermediate purity is critical to downstream yield, the availability of batch-specific NMR, HPLC, and GC data (98% standard purity) from commercial suppliers ensures the procurement of well-characterized material . This reduces troubleshooting time associated with impurity-related reaction failures and supports reproducible scaling.

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